molecular formula C12H12N2O2 B7467730 N-ethyl-2-hydroxyquinoline-4-carboxamide

N-ethyl-2-hydroxyquinoline-4-carboxamide

Cat. No. B7467730
M. Wt: 216.24 g/mol
InChI Key: NGFAWWNMVXAEJK-UHFFFAOYSA-N
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Description

N-ethyl-2-hydroxyquinoline-4-carboxamide, also known as ethylhydrocupreine or EHC, is a synthetic compound that has been widely used in scientific research for its various biological activities. It belongs to the class of hydroxyquinoline compounds and has a molecular formula of C13H12N2O2.

Mechanism of Action

The mechanism of action of EHC is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. EHC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the activity of phospholipase A2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
EHC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce the production of inflammatory cytokines and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

EHC has several advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of EHC, including its potential use as a therapeutic agent for cancer treatment, as well as its role in modulating the immune response and reducing inflammation. Further research is needed to fully understand the mechanism of action of EHC and to explore its potential applications in various fields of medicine and biology.
In conclusion, N-ethyl-2-hydroxyquinoline-4-carboxamide is a synthetic compound that has been extensively studied for its various biological activities. Its low cost, ease of synthesis, and wide range of biological activities make it a promising candidate for further research and potential therapeutic applications.

Synthesis Methods

The synthesis of EHC can be achieved through several methods, including the reaction of 2-aminophenol with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2-ethylquinoline-4-carboxylic acid with hydroxylamine hydrochloride and sodium carbonate. The synthesis of EHC is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

EHC has been extensively studied for its various biological activities and has been found to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been shown to have anticancer properties, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-ethyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-13-12(16)9-7-11(15)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFAWWNMVXAEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-hydroxyquinoline-4-carboxamide

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